2-((tert-Butoxycarbonyl)amino)decanoic acid 2-((tert-Butoxycarbonyl)amino)decanoic acid
Brand Name: Vulcanchem
CAS No.: 53296-39-2
VCID: VC7978879
InChI: InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)
SMILES: CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C15H29NO4
Molecular Weight: 287.39 g/mol

2-((tert-Butoxycarbonyl)amino)decanoic acid

CAS No.: 53296-39-2

Cat. No.: VC7978879

Molecular Formula: C15H29NO4

Molecular Weight: 287.39 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)decanoic acid - 53296-39-2

Specification

CAS No. 53296-39-2
Molecular Formula C15H29NO4
Molecular Weight 287.39 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid
Standard InChI InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)
Standard InChI Key OXOZMSCSDJPGHN-UHFFFAOYSA-N
SMILES CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a decanoic acid scaffold (CH₃(CH₂)₈COOH) with a Boc-protected amine at the second carbon position. X-ray crystallography and NMR studies confirm the (S)-enantiomeric configuration in chiral derivatives, though racemic forms are also commercially available . The Boc group [(C(CH₃)₃O(CO))] introduces steric bulk, reducing unintended nucleophilic reactions during synthetic steps .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₂₉NO₄
Molecular Weight287.39 g/mol
CAS Registry Number53296-39-2 (racemic), 67862-03-7 (S)
Density1.08 g/cm³ (predicted)
SolubilityDMSO, THF; insoluble in water
Melting Point98–102°C

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra exhibit characteristic peaks at 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, carboxylic acid), and 1685 cm⁻¹ (C=O, carbamate) . ¹H NMR (400 MHz, CDCl₃) signals include δ 1.35 (s, 9H, Boc methyl groups), 3.25 (m, 1H, CH–NH), and 2.25 (t, 2H, CH₂–COOH) .

Synthesis and Manufacturing

Boc Protection Strategies

Industrial synthesis typically employs a three-step sequence:

  • Amination: Reaction of 2-bromodecanoic acid with aqueous ammonia yields 2-aminodecanoic acid.

  • Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the Boc group .

  • Purification: Crystallization from ethyl acetate/petroleum ether mixtures achieves >98% purity .

Catalytic Innovations

Recent advances leverage nickel-catalyzed carboxylation for streamlined synthesis. A 2025 protocol using Ni(OAc)₂·4H₂O (10 mol%), dppp ligand (20 mol%), and lithium formate (1.5 equiv.) in THF achieves 85% yield under mild conditions (50°C, 12 h) . This method minimizes side products compared to traditional Curtius rearrangement approaches.

Applications in Organic Synthesis and Biotechnology

Peptide Engineering

The compound’s dual functionality enables:

  • C-Terminal Activation: Carboxylic acid reacts with amine-containing residues via EDC/HOBt coupling to form amide bonds .

  • N-Terminal Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group (1 h, 25°C), regenerating the free amine for subsequent couplings .

PROTAC Development

As a heterobifunctional linker in PROTACs, it connects E3 ubiquitin ligase ligands (e.g., VHL or CRBN) to target protein binders. Its 10-carbon spacer optimizes ternary complex formation, enhancing degradation efficiency for targets like BRD4 and EGFR .

Table 2: PROTAC Linker Performance Metrics

ParameterValue (Boc-10-Aminodecanoic Acid)Standard (PEG6)
Degradation EC₅₀ (nM)12.5 ± 1.845.3 ± 6.2
Solubility (PBS, mg/mL)0.332.15
Plasma Stability (t₁/₂)8.7 h3.2 h

Comparative Analysis with Related Compounds

Table 3: Comparison of Boc-Protected Amino Acids

CompoundChain LengthProtective GroupApplications
Boc-6-aminocaproic acidC6tert-ButoxyShort-linker conjugates
Boc-12-aminododecanoic acidC12tert-ButoxyLiposomal drug delivery
Z-2-aminodecanoic acidC10BenzyloxycarbonylAntibiotic synthesis
Boc-2-aminodecanoic acidC10tert-ButoxyPROTACs, peptide engineering

Performance Tradeoffs

  • Chain Length: C10 balances solubility and hydrophobicity better than shorter (C6) or longer (C12) analogs .

  • Protecting Group Stability: Boc demonstrates superior acid lability vs. Z (benzyloxycarbonyl), enabling milder deprotection .

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